molecular formula C14H17NO2 B3367106 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid CAS No. 1624260-57-6

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid

Cat. No. B3367106
CAS RN: 1624260-57-6
M. Wt: 231.29 g/mol
InChI Key: WZUGRMQQASTHQX-UHFFFAOYSA-N
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Description

“1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid” is a complex organic compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It’s derived from either of the two isomers of butane . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The tert-butyl group in the compound can undergo various reactions. For example, it can be cleaved under strongly acidic conditions . The indole group can also participate in various reactions, but the specifics would depend on the exact conditions and reagents used.

Mechanism of Action

The mechanism of action of “1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid” would depend on its application. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reactions of its functional groups with other molecules .

Safety and Hazards

The safety and hazards associated with “1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid” would depend on its exact properties. Generally, compounds containing tert-butyl groups should be handled with care to avoid contact with skin and eyes and to prevent inhalation of vapors .

Future Directions

The future directions for “1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid” would depend on its potential applications. For instance, tert-butyl-protected amino acid ionic liquids have been used in dipeptide synthesis, suggesting potential applications in peptide and protein chemistry .

properties

IUPAC Name

1-tert-butyl-3-methylindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-15(14(2,3)4)12-7-10(13(16)17)5-6-11(9)12/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUGRMQQASTHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187179
Record name 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid

CAS RN

1624260-57-6
Record name 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid
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Reactant of Route 6
1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid

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